1-(4-Bromobutoxy)-2-methoxybenzene
Description
Strategic Placement of 1-(4-Bromobutoxy)-2-methoxybenzene within the Chemical Landscape of Aryl Ethers
Ethers are a class of organic compounds defined by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). britannica.comnumberanalytics.com Within this broad category, aryl ethers are distinguished by having at least one aromatic ring directly attached to the ether oxygen. libretexts.org This structural feature is significant because the lone pair electrons on the oxygen atom can interact with the aromatic ring's pi system, influencing the molecule's electronic properties and reactivity. libretexts.org
This compound is classified as an aryl ether because of the oxygen atom linking the butoxy chain to the methoxy-substituted benzene (B151609) ring. sigmaaldrich.com More specifically, it is a derivative of guaiacol (B22219) (2-methoxyphenol), a prominent platform chemical that can be derived from lignin, a major component of biomass. rsc.orgwikipedia.org The guaiacol moiety is a common structural motif in many natural products and serves as a valuable precursor in chemical synthesis. wikipedia.org
The strategic placement of this compound in the chemical landscape is defined by its dual functionality. It is not merely a simple aryl ether but a bifunctional one. The methoxy (B1213986) group on the aromatic ring and the terminal bromine atom on the alkyl chain provide two distinct points for chemical modification. nih.gov This positions this compound as a more specialized reagent compared to simple dialkyl or diaryl ethers, bridging the gap between aromatic building blocks and aliphatic chains.
Significance of this compound as a Versatile Synthetic Intermediate
The primary significance of this compound in organic chemistry research lies in its versatility as a synthetic intermediate. Its structure is strategically designed for use in multi-step synthetic pathways to construct more complex molecular architectures, particularly those of pharmaceutical interest. nih.govnih.gov
The versatility arises from its two key functional groups:
The 4-Bromobutoxy Chain : The terminal bromine atom is a good leaving group, making the butyl chain susceptible to nucleophilic substitution reactions (SN2). This allows for the straightforward attachment of various nucleophiles, such as amines, thiols, or carbanions, to introduce new functional groups or to link the guaiacol core to another molecular fragment. The four-carbon chain also provides flexibility and specific spacing between the aromatic ring and the newly introduced group, a common strategy in drug design.
The Guaiacol Ring : The electron-donating methoxy group activates the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the positions ortho and para to the activating groups. While the ether linkage is generally stable, the aromatic ring itself can be further functionalized. Research has shown that guaiacol and its derivatives are valuable starting materials for creating a variety of compounds, including nitrogen-containing heterocycles. nih.gov For instance, studies have demonstrated the synthesis of tetrahydroquinolines from functionalized guaiacol derivatives. nih.gov Furthermore, guaiacol derivatives have been investigated for their potential as inhibitors for enzymes like myeloperoxidase, which is implicated in cardiovascular diseases. nih.gov
This dual reactivity allows chemists to perform sequential reactions, first modifying one part of the molecule while leaving the other intact, and then reacting the second functional group. This controlled, stepwise approach is fundamental to the synthesis of complex target molecules. Therefore, this compound serves as a valuable linker and scaffold in the construction of novel organic compounds.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromobutoxy)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-13-10-6-2-3-7-11(10)14-9-5-4-8-12/h2-3,6-7H,4-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOIPLXRAWCRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402203 | |
| Record name | 1-(4-bromobutoxy)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3257-51-0 | |
| Record name | 1-(4-Bromobutoxy)-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3257-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-bromobutoxy)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for the Chemical Compound 1 4 Bromobutoxy 2 Methoxybenzene
Classical and Contemporary Etherification Strategies for Aryl Alkyl Ether Linkages
The formation of the ether bond in 1-(4-bromobutoxy)-2-methoxybenzene typically involves the reaction of a phenoxide with an alkyl halide. The Williamson ether synthesis and its variations remain a cornerstone for this transformation.
Optimized Williamson Ether Synthesis Protocols for Phenol (B47542) Alkylation
The Williamson ether synthesis is a widely employed and versatile method for preparing ethers. masterorganicchemistry.com It proceeds via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction of guaiacol (B22219) (2-methoxyphenol) with 1,4-dibromobutane (B41627).
To optimize this synthesis, the selection of the base and solvent is critical. A strong base is required to deprotonate the phenolic hydroxyl group of guaiacol, forming the more nucleophilic phenoxide. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), which can solvate the cation of the base while not interfering with the nucleophilic attack of the phenoxide. chemspider.com
A representative protocol would involve treating guaiacol with a suitable base, followed by the addition of 1,4-dibromobutane. The reaction mixture is then heated to facilitate the substitution reaction. chemspider.com The use of an excess of 1,4-dibromobutane can help to minimize the formation of the bis-ether byproduct.
Table 1: Optimized Williamson Ether Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |
| Guaiacol | 1,4-Dibromobutane | K₂CO₃ | Acetone | Reflux |
| Guaiacol | 1,4-Dibromobutane | NaOH | DMF | Heated |
| Guaiacol | 1,4-Dibromobutane | NaH | THF | Room Temp to Reflux |
Alternative Alkylation Approaches for Aromatic Ethers
While the Williamson ether synthesis is robust, alternative alkylation methods can also be employed. One such alternative involves phase-transfer catalysis. This technique is particularly useful when dealing with reactants that have low solubility in the reaction medium. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide from an aqueous phase to an organic phase containing the alkylating agent.
Another approach is the use of greener alkylating agents. For instance, instead of alkyl halides, dialkyl sulfates or alkyl carbonates can be used. researchgate.net However, for the specific synthesis of this compound, 1,4-dibromobutane remains the most direct and commonly used alkylating agent.
Transition-Metal-Catalyzed Alkoxylation Reactions in the Synthesis of this compound
In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the formation of C-O bonds, offering milder reaction conditions and broader substrate scope compared to classical methods.
Copper-Catalyzed Aryl Alkoxylation Techniques
The Ullmann condensation is a classic copper-catalyzed reaction that forms aryl ethers from aryl halides and alcohols. wikipedia.org While traditionally requiring harsh conditions, modern modifications have made this reaction more practical. mdpi.com In the synthesis of this compound, this could conceptually involve the coupling of a bromo-substituted aromatic ring with a butoxy chain or vice-versa, though the Williamson approach is more direct.
More recent developments in copper catalysis involve the use of various ligands to facilitate the coupling at lower temperatures. thieme-connect.com These methods often employ a copper(I) or copper(II) salt as the catalyst and a ligand such as a diamine or a phenanthroline derivative. organic-chemistry.org The reaction mechanism is believed to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org
Palladium-Catalyzed Cross-Coupling Methods
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to the formation of aryl ethers. nih.govorganic-chemistry.orgwikipedia.org These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand. nih.govwikipedia.org The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by reaction with the alcohol and reductive elimination to form the ether and regenerate the catalyst. wikipedia.org
For the synthesis of this compound, a Buchwald-Hartwig type etherification could be envisioned between 2-bromoanisole (B166433) and 4-bromobutanol, or guaiacol and a suitably functionalized butane (B89635) derivative. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov
Table 2: Transition-Metal-Catalyzed Synthesis of Aryl Ethers
| Reaction Type | Catalyst | Ligand | Typical Reactants |
| Ullmann Condensation | CuI, Cu₂O, or CuO | Phenanthroline, Diamines | Aryl Halide, Alcohol |
| Buchwald-Hartwig Etherification | Pd(OAc)₂, Pd₂(dba)₃ | Bulky Phosphines (e.g., BINAP, DPPF) | Aryl Halide/Triflate, Alcohol |
Novel Metal-Mediated Synthetic Pathways
Research continues to uncover novel metal-mediated routes for ether synthesis. These can include reactions catalyzed by other transition metals like nickel or iron, which offer potential advantages in terms of cost and reactivity. Furthermore, new catalyst systems and ligand designs are constantly being developed to improve the efficiency and scope of these transformations. For instance, palladium-catalyzed carbonylative coupling reactions have been developed for the synthesis of complex heterocyclic structures, demonstrating the versatility of metal catalysts in forming various bond types. rsc.org While not directly applied to the synthesis of this compound in the reviewed literature, these advanced methods highlight the ongoing innovation in the field of metal-catalyzed organic synthesis.
Sustainable Chemistry Principles in the Preparation of this compound
The integration of sustainable, or green, chemistry principles into the synthesis of this compound is a critical aspect of modern chemical manufacturing. This approach aims to minimize the environmental footprint of the synthetic process by focusing on aspects like the use of safer solvents, improving energy efficiency, and maximizing the incorporation of reactant atoms into the final product.
Development of Environmentally Benign Reaction Conditions
A primary focus of sustainable synthesis is the replacement of hazardous reagents and solvents with more environmentally friendly alternatives. The traditional Williamson ether synthesis, a common method for preparing ethers like this compound, often utilizes polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. jk-sci.com These solvents, while effective, are associated with environmental and health risks.
To mitigate these concerns, research has been directed towards greener solvent choices. While specific studies on the synthesis of this compound are not widely available, the principles from similar etherification reactions are applicable. The use of mechanochemistry, which involves solvent-free reactions or the use of minimal amounts of liquid, is a promising green alternative. nih.gov This technique can lead to shorter reaction times and high yields without the need for bulk solvents. mdpi.com
Another key area of development is the use of alternative energy sources to drive the reaction. Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption compared to conventional heating methods.
The choice of base in the Williamson synthesis also has sustainability implications. Strong and hazardous bases like sodium hydride (NaH) can be replaced with milder and safer alternatives like potassium carbonate (K₂CO₃). jk-sci.com
Table 1: Comparison of Traditional vs. Greener Reaction Conditions
| Parameter | Traditional Method | Greener Alternative |
| Solvent | Dimethylformamide (DMF), Acetonitrile | Solvent-free (Mechanochemistry), Minimal Solvent |
| Energy Source | Conventional Heating | Microwave Irradiation |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
High Atom-Economy Catalytic Systems
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nwnu.edu.cn The Williamson ether synthesis, while a robust method, is not inherently atom-economical due to the production of a salt byproduct. jk-sci.comwvu.edu
Catalytic systems offer a pathway to improve atom economy. While direct catalytic etherification for this specific compound is not yet well-established, related advancements in catalysis for C-O bond formation are promising. Transition metal-catalyzed reactions, for instance, can be highly efficient, though their application to this synthesis would require further development. nwnu.edu.cn
Table 2: Atom Economy in Different Synthetic Approaches
| Synthetic Route | Key Feature | Atom Economy |
| Traditional Williamson Synthesis | Stoichiometric use of base | Moderate |
| Phase-Transfer Catalysis | Catalytic use of a transfer agent | Improved |
| Future Catalytic Methods | Direct coupling with minimal byproducts | High (Theoretical) |
Elucidating the Reactivity Profile and Chemical Transformations of 1 4 Bromobutoxy 2 Methoxybenzene
Nucleophilic Substitution Reactions of the 4-Bromobutoxy Moiety
The 4-bromobutoxy moiety of 1-(4-bromobutoxy)-2-methoxybenzene is susceptible to nucleophilic substitution reactions, where the bromine atom, a good leaving group, is replaced by a nucleophile. The reaction pathways and outcomes are influenced by several factors, including the reaction mechanism, the nature of the nucleophile, and the reaction conditions.
Mechanistic Investigations of SN1, SN2, and Competing Elimination Pathways
Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). reddit.commasterorganicchemistry.com
SN1 Reaction: This is a two-step mechanism. masterorganicchemistry.comyoutube.com The first and rate-determining step involves the departure of the leaving group (bromide) to form a carbocation intermediate. masterorganicchemistry.comyoutube.com The second step is the rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com The stability of the carbocation is a key factor favoring the SN1 pathway. reddit.com In the case of this compound, the primary carbocation that would form is relatively unstable, making the SN1 pathway less likely under most conditions. However, rearrangement to a more stable carbocation could occur if possible. youtube.com
SN2 Reaction: This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom bearing the leaving group from the backside, simultaneously displacing the leaving group. youtube.com This process involves a single transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom. masterorganicchemistry.com The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center. youtube.com Given that the bromine is on a primary carbon in the butoxy chain, the SN2 pathway is generally favored due to lower steric hindrance. youtube.com
Competing Elimination Reactions: Elimination reactions, such as E1 and E2, can compete with substitution reactions. In these reactions, a proton is removed from a carbon adjacent to the carbon bearing the leaving group, resulting in the formation of a double bond. The strength of the base used as a nucleophile and the reaction temperature can influence the extent of elimination. Strong, sterically hindered bases tend to favor elimination over substitution.
Influence of Nucleophile Identity and Reaction Parameters on Reactivity
The identity of the nucleophile and the reaction parameters significantly impact the outcome of nucleophilic substitution reactions on the 4-bromobutoxy group.
The reactivity of the nucleophile plays a crucial role. Stronger nucleophiles will generally favor the SN2 mechanism. khanacademy.org For instance, the use of highly reactive nucleophiles can lead to a higher degree of stereoselectivity in certain reactions. nih.govnih.gov The choice of solvent is also critical. Polar protic solvents can stabilize both the carbocation intermediate in SN1 reactions and the nucleophile, while polar aprotic solvents are known to accelerate SN2 reactions. khanacademy.org
Systematic studies on similar compounds, such as 1-bromo-4-(trifluorovinyloxy)benzene, have shown that the choice of base and nucleophile can lead to different products. For example, sodium phenoxide addition can result in vinylfluoroether isomers, while additions with other nucleophiles like alcohols or amines can yield different substituted products depending on the base used (e.g., NaH vs. Cs2CO3). bohrium.com
Table 1: Effect of Nucleophile and Conditions on Substitution Products (Hypothetical for this compound based on analogous reactions)
| Nucleophile | Base | Solvent | Major Product |
| Sodium Phenoxide | - | DMF | 1-(4-Phenoxybutoxy)-2-methoxybenzene |
| Sodium Azide | - | DMSO | 1-(4-Azidobutoxy)-2-methoxybenzene |
| Potassium Cyanide | - | Ethanol/Water | 5-(2-Methoxyphenoxy)pentanenitrile |
| Ammonia | - | Ethanol | 4-(2-Methoxyphenoxy)butan-1-amine |
Intramolecular Cyclization Reactions Involving the Bromine Center
The structure of this compound allows for the possibility of intramolecular cyclization. If a nucleophilic center is generated on the 2-methoxybenzene ring, it can attack the electrophilic carbon of the C-Br bond in the butoxy chain, leading to the formation of a cyclic ether.
One method to achieve this is through an intramolecular Williamson ether synthesis. Deprotonation of a hydroxyl group on the aromatic ring, if present, would create a potent nucleophile that could readily displace the bromide to form a fused ring system.
Furthermore, intramolecular electrophilic cyclization has been observed in related systems. For example, iodine monochloride can induce intramolecular cyclization in similar compounds to form spiroconjugated molecules. nih.gov While this specific reaction involves an electrophile, it highlights the potential for intramolecular ring-forming reactions in molecules with a tethered reactive group on an aromatic ring.
Electrophilic Aromatic Substitution Reactions on the 2-Methoxybenzene Ring System
The 2-methoxybenzene (guaiacol) ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group. This group directs incoming electrophiles primarily to the ortho and para positions relative to it.
Friedel-Crafts Acylation and Alkylation Reactions
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.netresearchgate.net For this compound, the methoxy group is a strong activating group and will direct the incoming acyl group. The ether linkage is also an ortho, para-director, but is less activating than the methoxy group. Therefore, acylation is expected to occur at the positions ortho and para to the methoxy group. The major product would likely be substitution at the para position to the strongly activating methoxy group to minimize steric hindrance.
Table 2: Predicted Products of Friedel-Crafts Acylation of this compound with Acetyl Chloride
| Position of Acylation | Product Name |
| Para to -OCH₃ | 1-(4-Bromobutoxy)-4-acetyl-2-methoxybenzene |
| Ortho to -OCH₃ | 1-(4-Bromobutoxy)-3-acetyl-2-methoxybenzene |
Friedel-Crafts Alkylation: This reaction introduces an alkyl group to the aromatic ring using an alkyl halide, alkene, or alcohol in the presence of a catalyst. youtube.comyoutube.comyoutube.com Similar to acylation, the methoxy group will direct the incoming alkyl group to the ortho and para positions. However, Friedel-Crafts alkylation is prone to issues such as polyalkylation and carbocation rearrangements, which can lead to a mixture of products. youtube.com
Directed Ortho-Metalation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium, to form an aryllithium intermediate. wikipedia.orgbaranlab.org The methoxy group is a well-known DMG. wikipedia.org
In the case of this compound, the methoxy group can direct the lithiation to the adjacent ortho position (C3). The resulting aryllithium species can then be "quenched" by reacting it with various electrophiles to introduce a wide range of functional groups at that specific position.
Table 3: Potential Products from Directed Ortho-Metalation of this compound
| Electrophile | Reagent | Product |
| Carbon dioxide | CO₂ | 3-(4-Bromobutoxy)-2-methoxybenzoic acid |
| Aldehyde | R-CHO | (3-(4-Bromobutoxy)-2-methoxyphenyl)(R)methanol |
| Ketone | R₂C=O | (3-(4-Bromobutoxy)-2-methoxyphenyl)(R)₂methanol |
| Alkyl halide | R-X | 1-(4-Bromobutoxy)-3-alkyl-2-methoxybenzene |
This method offers high regioselectivity that is often not achievable with traditional electrophilic aromatic substitution reactions. wikipedia.org
Advanced Spectroscopic and Spectrometric Methodologies for the Characterization of 1 4 Bromobutoxy 2 Methoxybenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) and Carbon-¹³ (¹³C) NMR Applications in Diagnostic Analysis
Proton (¹H) and Carbon-¹³ (¹³C) NMR are the most common NMR experiments performed for the characterization of organic compounds. For 1-(4-bromobutoxy)-2-methoxybenzene, these one-dimensional techniques provide a wealth of diagnostic information.
The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) typically exhibits distinct signals corresponding to the aromatic protons of the guaiacol (B22219) moiety and the aliphatic protons of the bromobutoxy chain. The aromatic protons, due to their different electronic environments, appear as a complex multiplet in the range of δ 6.8-7.0 ppm. The methoxy (B1213986) group protons resonate as a sharp singlet at approximately δ 3.8 ppm. The protons of the butoxy chain are observed as two triplets and two quintets, corresponding to the methylene groups adjacent to the oxygen and bromine atoms and the two central methylene groups, respectively.
The ¹³C NMR spectrum provides complementary information by revealing the number of unique carbon environments. The aromatic carbons of the 2-methoxyphenyl group appear in the downfield region (δ 110-160 ppm). The carbon of the methoxy group is typically found around δ 55 ppm. The aliphatic carbons of the butoxy chain resonate in the upfield region, with the carbon attached to the bromine atom being the most deshielded of the aliphatic carbons.
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 6.80-7.00 (m, 4H) | 111.4, 114.2, 120.9, 121.3 |
| Ar-O-CH₂ | 4.05 (t, J = 6.2 Hz, 2H) | 67.8 |
| O-CH₂-CH₂ | 2.05 (quint, J = 6.5 Hz, 2H) | 29.6 |
| CH₂-CH₂-Br | 1.95 (quint, J = 6.5 Hz, 2H) | 27.9 |
| CH₂-Br | 3.45 (t, J = 6.8 Hz, 2H) | 33.6 |
| O-CH₃ | 3.85 (s, 3H) | 55.9 |
| Ar-C-O | - | 149.6 |
| Ar-C-OCH₃ | - | 148.8 |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are given in Hertz (Hz). m = multiplet, t = triplet, quint = quintet, s = singlet.
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To further confirm the structural assignment and resolve any ambiguities from one-dimensional spectra, advanced two-dimensional (2D) NMR techniques are employed. These experiments provide correlation information between different nuclei.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is used to identify proton-proton coupling networks. For this compound, COSY would show correlations between the adjacent methylene groups of the butoxy chain, confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is invaluable for unambiguously assigning the ¹³C signals based on the well-resolved ¹H spectrum. For instance, the proton signal at δ 4.05 ppm would show a correlation to the carbon signal at δ 67.8 ppm, confirming the assignment of the O-CH₂ group.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC would show correlations between the methoxy protons (δ 3.85 ppm) and the aromatic carbon to which the methoxy group is attached (δ 148.8 ppm), as well as between the O-CH₂ protons (δ 4.05 ppm) and the aromatic carbon bearing the ether linkage (δ 149.6 ppm).
Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₅BrO₂), the calculated monoisotopic mass is 258.0255 u. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the molecular formula. The presence of the bromine atom is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.
Ionization Techniques (e.g., DART)
Various ionization techniques can be employed for the analysis of this compound. Direct Analysis in Real Time (DART) is a soft ionization technique that allows for the rapid analysis of samples with minimal preparation. In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways could include the cleavage of the butoxy chain, leading to the formation of a bromobutyl cation and a 2-methoxyphenoxy radical, or the loss of a bromine atom.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3100-3000 |
| C-H stretching (aliphatic) | 3000-2850 |
| C=C stretching (aromatic) | 1600-1450 |
| C-O-C stretching (aryl ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) |
| C-Br stretching | 650-550 |
X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination of Crystalline Forms or Derivatives
As of September 2025, extensive searches of crystallographic databases and the scientific literature did not yield any publicly available X-ray diffraction (XRD) data for the specific compound this compound or its direct crystalline derivatives.
While XRD is a fundamental technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing, no studies reporting the single-crystal or powder XRD analysis of this compound have been published.
Consequently, crucial solid-state structural information, such as the unit cell parameters, space group, and detailed molecular geometry for this compound, remains undetermined. The synthesis of a crystalline form of this compound or one of its derivatives and its subsequent analysis by X-ray diffraction would be necessary to provide these definitive structural insights.
Computational and Theoretical Chemistry Approaches in the Study of 1 4 Bromobutoxy 2 Methoxybenzene
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other key molecular attributes.
Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of many-body systems. arxiv.org Instead of dealing with the complex wave function of all electrons, DFT focuses on the electron density, which simplifies the calculations significantly while maintaining a high level of accuracy.
A primary application of DFT is geometry optimization, an iterative process that seeks to find the three-dimensional arrangement of atoms corresponding to the lowest possible energy, representing the molecule's most stable conformation. stackexchange.comresearchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For 1-(4-bromobutoxy)-2-methoxybenzene, this would reveal the preferred spatial orientation of the methoxy (B1213986) group relative to the aromatic ring and the conformational preferences of the flexible bromobutoxy chain.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(ring)-O(ether) | 1.36 Å |
| Bond Length | O(ether)-C(chain) | 1.43 Å |
| Bond Length | C(chain)-Br | 1.97 Å |
| Bond Angle | C(ring)-O-C(chain) | 118.5° |
| Dihedral Angle | C(ring)-C-O-C(chain) | -178.2° |
| Dihedral Angle | O-C-C-C(chain) | 179.5° |
| Dihedral Angle | C-C-C-Br | -179.8° |
Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework used to predict the reactivity of molecules based on the properties of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor (electrophile). libretexts.orgyoutube.com
The energies of the HOMO and LUMO, calculated using methods like DFT, and the energy gap between them (ΔE = ELUMO – EHOMO) are critical parameters for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, an FMO analysis would map the electron density of these orbitals. The HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, indicating this is the likely site of electrophilic attack. Conversely, the LUMO would likely have significant contributions from the bromobutoxy chain, specifically the C-Br antibonding orbital, identifying the carbon atom attached to the bromine as the primary site for nucleophilic attack.
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| LUMO | -0.58 | σ* orbital of the C-Br bond |
| HOMO | -5.92 | π system of the methoxybenzene ring |
| HOMO-LUMO Gap (ΔE) | 5.34 | - |
Mechanistic Elucidation through Computational Reaction Pathway Mapping
Computational methods are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. This involves identifying all relevant intermediates and, crucially, the transition states that connect them.
A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. fossee.inchemrxiv.org It is an unstable, transient species that cannot be isolated experimentally. Computational algorithms can locate these saddle points on the potential energy surface. arxiv.org Once the geometries of the reactants and the transition state are optimized, the activation energy (or energy barrier) of the reaction can be calculated as the energy difference between them.
For this compound, a key reaction is the nucleophilic substitution at the carbon bearing the bromine atom. A computational study could model its reaction with a nucleophile (e.g., hydroxide (B78521), OH⁻). By mapping the reaction pathway, the geometry of the pentavalent carbon in the Sₙ2 transition state would be determined, and the energy barrier could be calculated. A lower activation energy indicates a faster reaction rate.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Molecule + OH⁻) | 0.0 |
| Transition State | +22.5 |
| Products | -15.8 |
Most chemical reactions are performed in a solvent, which can significantly influence reaction pathways and energy barriers through stabilization of charged species, intermediates, and transition states. Computational models can account for these solvent effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This "polarizable continuum model" (PCM) is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute.
Explicit Solvation Models: A number of individual solvent molecules are included in the calculation, surrounding the solute. This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, but is much more computationally demanding.
For the Sₙ2 reaction of this compound, modeling the reaction in a polar protic solvent (like water or ethanol) versus a polar aprotic solvent (like acetone (B3395972) or DMSO) would reveal how the solvent stabilizes the charged nucleophile and the developing charge on the leaving group in the transition state, thereby altering the calculated activation energy.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change. nih.gov
This technique is particularly useful for studying the conformational flexibility of this compound. The butoxy chain is not rigid and can adopt numerous conformations by rotation around its single bonds. An MD simulation can explore the potential energy surface and determine the relative populations of different conformers, such as the extended (anti) versus folded (gauche) forms. mdpi.combiorxiv.org Furthermore, MD simulations can be used to study intermolecular interactions, for instance, by simulating the molecule in a solvent box or with other molecules to understand aggregation behavior or interactions with a surface or a biological macromolecule.
| Dihedral Angle | Description | Most Populated Angle(s) | Population (%) |
|---|---|---|---|
| O-C1-C2-C3 | Rotation around C1-C2 bond | ~180° (anti) | 75% |
| C1-C2-C3-C4 | Rotation around C2-C3 bond | ~180° (anti) | 70% |
| C2-C3-C4-Br | Rotation around C3-C4 bond | ±60° (gauche), 180° (anti) | 30% (each gauche), 40% (anti) |
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its reactivity. researchgate.net This approach is a specialized branch of Quantitative Structure-Property Relationship (QSPR) studies. researchgate.net By quantifying molecular features through numerical values known as molecular descriptors, QSRR models can predict the reactivity of new or untested compounds, thereby saving time and resources that would otherwise be spent on experimental synthesis and testing. researchgate.netelsevier.com The development of robust QSRR models relies on the selection of appropriate descriptors that accurately capture the structural attributes influencing a molecule's reactivity in a specific chemical transformation. researchgate.netoxfordsciencetrove.com
While specific QSRR studies on this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to predict its reactivity. A hypothetical QSRR model for this compound would involve calculating a series of molecular descriptors and correlating them with an experimentally determined or computationally predicted reactivity parameter, such as a reaction rate constant or activation energy.
Detailed Research Findings
For a molecule like this compound, several classes of molecular descriptors would be crucial for developing a predictive QSRR model. These descriptors can be broadly categorized into electronic, steric, topological, and quantum-chemical parameters.
Electronic Descriptors: These descriptors are fundamental in describing the electronic environment of the molecule, which is critical for its reactivity. The presence of two ether oxygen atoms and a bromine atom, along with the methoxy-substituted benzene ring, creates a complex electronic landscape.
Partial Atomic Charges: The charges on individual atoms, particularly the ether oxygens, the bromine atom, and the carbons in the aromatic ring and alkyl chain, are indicative of potential sites for electrophilic or nucleophilic attack. For instance, the Cαδ+-Oδ− polarization has been identified as a key factor in the reactivity of ethers. elsevier.com
HOMO and LUMO Energies (Highest Occupied and Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of molecular stability and reactivity.
Steric Descriptors: These descriptors account for the three-dimensional arrangement of atoms and its influence on reaction accessibility.
Molecular Volume and Surface Area: These parameters describe the size and shape of the molecule, which can affect how it interacts with other reactants.
Topological Polar Surface Area (TPSA): This descriptor quantifies the surface area contributed by polar atoms (in this case, the oxygens) and is important for understanding intermolecular interactions.
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide a more detailed and accurate picture of the molecule's electronic structure.
Fukui Functions: These functions can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
A hypothetical QSRR study for a reaction involving this compound, for instance, a nucleophilic substitution at the bromine-bearing carbon, would involve a dataset of structurally similar compounds. The reactivity of these compounds would be measured, and a range of molecular descriptors would be calculated. Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVR) or Artificial Neural Networks (ANN) would then be employed to build the QSRR model. researchgate.netresearchgate.net
The resulting QSRR equation would take the general form:
Reactivity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)
The quality and predictive power of the model would be assessed using statistical parameters like the coefficient of determination (R²), the cross-validation coefficient (Q²), and the root mean square error (RMSE). biolscigroup.us
Below is an interactive data table showcasing hypothetical molecular descriptors that would be relevant for a QSRR study of this compound and related compounds. The values for the target compound are based on general chemical principles and data for its isomer, 1-(4-bromobutoxy)-4-methoxybenzene, as found in public databases. nih.gov
Interactive Data Table of Molecular Descriptors for a Hypothetical QSRR Study
| Compound Name | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |
| This compound | 259.14 | 3.5 (estimated) | 18.5 |
| 1-(3-Bromopropoxy)-2-methoxybenzene | 245.11 | 3.1 (estimated) | 18.5 |
| 1-(4-Bromobutoxy)benzene | 229.11 | 3.6 | 9.23 |
| 1-(4-Bromobutoxy)-4-chlorobenzene | 263.56 | 4.2 | 9.23 |
| 1-(4-Bromobutoxy)-4-nitrobenzene | 274.11 | 3.4 | 54.6 |
This table illustrates how systematic changes in the structure (e.g., chain length, substituents on the benzene ring) would lead to variations in the descriptor values, which in turn would be correlated with changes in reactivity to build a predictive QSRR model.
Strategic Applications of 1 4 Bromobutoxy 2 Methoxybenzene As a Key Synthetic Precursor
Synthesis of Diverse Heterocyclic Frameworks
The bifunctional nature of 1-(4-bromobutoxy)-2-methoxybenzene, possessing both an electrophilic alkyl bromide and a nucleophilic or potentially modifiable aromatic ring, makes it an ideal candidate for the synthesis of various heterocyclic systems.
Construction of Nitrogen-Containing Heterocycles (e.g., Quinolines, Benzimidazoquinazolinones, Piperazines)
While direct experimental evidence for the use of this compound in the synthesis of quinolines, benzimidazoquinazolinones, and piperazines is not extensively documented in publicly available literature, its structure suggests plausible synthetic routes based on established methodologies for constructing these important nitrogen-containing heterocycles.
Quinolines: The synthesis of quinoline (B57606) derivatives often involves the cyclization of appropriately substituted anilines. One could envision a multi-step pathway where the methoxy (B1213986) group of this compound is converted to an amino group. The resulting aniline (B41778) derivative could then undergo intramolecular cyclization, facilitated by the bromobutoxy chain, to form a tetrahydroquinoline ring system. Subsequent oxidation would then yield the aromatic quinoline core. The specific reaction conditions would be critical in directing the cyclization and managing potential side reactions.
Benzimidazoquinazolinones: The construction of this complex heterocyclic system typically requires precursors containing both benzimidazole (B57391) and quinazolinone moieties or their synthetic equivalents. A hypothetical route could involve the reaction of this compound with a suitable benzimidazole derivative. The bromobutyl chain could be utilized to alkylate a nitrogen atom of the benzimidazole ring. Subsequent functional group transformations on the benzene (B151609) ring of the original precursor, such as nitration followed by reduction to an amine and then reaction with a carbonyl source, could lead to the formation of the quinazolinone ring, ultimately yielding the desired benzimidazoquinazolinone framework.
Piperazines: Piperazines are six-membered heterocyclic rings containing two nitrogen atoms. A plausible synthetic strategy could involve the reaction of this compound with a pre-formed piperazine (B1678402) ring bearing a nucleophilic nitrogen. The bromobutyl group would serve as an alkylating agent, attaching the 2-methoxyphenylbutoxy moiety to the piperazine core. Alternatively, a more convergent approach could involve the reaction of a bis-electrophilic derivative of the bromobutoxy chain with a suitable diamine, leading to the formation of the piperazine ring in a single step.
Formation of Oxygen-Containing Heterocycles
The presence of the bromoalkoxy chain in this compound makes it a suitable precursor for the synthesis of oxygen-containing heterocycles. Intramolecular cyclization via nucleophilic substitution of the bromide by an oxygen nucleophile is a key strategy. For instance, hydrolysis of the methoxy group to a phenol (B47542), followed by intramolecular Williamson ether synthesis, could lead to the formation of a benzofuran (B130515) or a larger ring system containing an oxygen atom. The feasibility and regioselectivity of such a reaction would depend on the reaction conditions and the directing effects of the substituents on the aromatic ring.
Development of Complex Polymeric and Supramolecular Architectures
The distinct functionalities of this compound also lend themselves to the construction of larger, more complex molecular assemblies such as polymers and supramolecular structures.
Monomer in Controlled Polymerization Processes
In the realm of polymer chemistry, this compound could potentially serve as a monomer in various controlled polymerization techniques. The presence of the reactive alkyl bromide makes it a suitable initiator or a monomer in atom transfer radical polymerization (ATRP) or other living polymerization methods. For instance, the bromine atom could be activated by a transition metal catalyst to initiate the polymerization of other vinyl monomers, leading to the formation of well-defined block copolymers with a 2-methoxyphenylbutoxy end-group.
Alternatively, if the molecule were appropriately functionalized with a polymerizable group, such as a vinyl or styrenyl moiety on the aromatic ring, the bromobutoxy group could act as a functional handle that can be modified post-polymerization. This would allow for the synthesis of polymers with tailored properties and functionalities.
Building Block for Pillar[n]arene Derivatives
Pillar[n]arenes are a class of macrocyclic host molecules with a unique pillar-shaped architecture. Their synthesis typically involves the condensation of hydroquinone (B1673460) or its derivatives with paraformaldehyde. While not a direct precursor in the traditional sense, this compound could be chemically modified to serve as a building block for functionalized pillar[n]arenes. For example, the methoxy group could be converted to a hydroxyl group, and the resulting phenol could be used as a component in the pillar[n]arene synthesis. The bromobutoxy chain would then be appended to the pillar[n]arene framework, providing a site for further functionalization or for influencing the host-guest properties of the macrocycle.
Preparation of Functionalized Aryl Ether Derivatives with Extended Carbon Chains
One of the most direct applications of this compound is as a precursor for the synthesis of other functionalized aryl ether derivatives with extended carbon chains. The reactive C-Br bond allows for a variety of nucleophilic substitution reactions.
Reaction with various nucleophiles such as amines, thiols, cyanides, or carbanions can lead to the introduction of a wide range of functional groups at the end of the butoxy chain. This provides a straightforward method for synthesizing a library of compounds with a common 2-methoxyphenoxy core but with diverse terminal functionalities. These derivatives could have applications in medicinal chemistry, materials science, and as intermediates in the synthesis of more complex target molecules.
| Reactant | Product Functional Group | Potential Application |
| Primary/Secondary Amine | Tertiary Amine | Pharmaceutical synthesis |
| Thiol | Thioether | Materials science |
| Sodium Cyanide | Nitrile | Intermediate for carboxylic acids, amines |
| Grignard Reagent | Extended Alkyl Chain | Synthesis of complex organic molecules |
Table 1: Potential Nucleophilic Substitution Reactions of this compound
Exploration in Structure-Reactivity and Structure-Property Relationship Studies (Methodological Contribution)
The specific molecular architecture of this compound makes it a valuable compound for methodical investigations into structure-reactivity and structure-property relationships. Such studies are fundamental in medicinal chemistry and materials science for designing molecules with desired characteristics. By systematically modifying the structure of a parent compound like this compound and observing the resultant changes in chemical behavior or physical attributes, researchers can develop predictive models. These models, often in the form of Quantitative Structure-Activity Relationships (QSAR) or Structure-Property Relationships (SPR), are crucial for rational drug design and the development of novel materials. longdom.orgijnrd.org
Key areas of exploration for structure-reactivity and structure-property relationship studies involving this compound and its analogs include:
Influence of the Alkoxy Chain Length: The four-carbon butoxy chain provides a scaffold that can be readily shortened or lengthened. This allows for the systematic study of how the chain length affects properties such as lipophilicity, which in turn can influence biological activity like membrane permeability or binding affinity to a receptor. For instance, studies on other classes of compounds, such as nitazene (B13437292) opioids, have demonstrated that varying the alkoxy chain length markedly influences their potency. nih.gov A hypothetical study could involve synthesizing a series of analogs where the butoxy group is replaced by ethoxy, propoxy, or pentoxy chains and evaluating their reaction kinetics or a specific biological endpoint.
Impact of Substituent Position: The ortho position of the methoxy group relative to the bromobutoxy group is a key structural feature. Comparative studies with the corresponding meta and para isomers would provide insight into how the spatial arrangement of these groups affects reactivity. The electronic and steric effects of the methoxy group can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions, as well as the properties of the molecule as a whole. It is well-established that substituents on a benzene ring direct incoming electrophiles to specific positions. masterorganicchemistry.com For example, the methoxy group is known to be an ortho, para-director. masterorganicchemistry.com Investigating the reaction rates and product distributions for reactions involving the aromatic ring across a series of positional isomers can quantify these directive effects.
Role of the Bromo- Terminus: The terminal bromine atom is a versatile functional group for a variety of chemical transformations, most notably nucleophilic substitution reactions. Structure-reactivity studies could involve comparing the reaction rates of this compound with a series of nucleophiles against analogs with different terminal halogens (e.g., chloro, iodo) or other leaving groups. This would provide quantitative data on the reactivity of the bromoalkoxy moiety, which is valuable for optimizing synthetic routes to more complex molecules.
To illustrate the type of data generated in such studies, the following tables represent hypothetical findings from comparative analyses.
Table 1: Hypothetical Data for the Influence of Alkoxy Chain Length on Reaction Rate
This table illustrates how changing the length of the alkoxy chain could affect the rate of a hypothetical nucleophilic substitution reaction.
| Compound | Alkoxy Chain | Rate Constant (k) x 10-4 M-1s-1 |
| 1-(2-Bromoethoxy)-2-methoxybenzene | Ethoxy | 5.2 |
| 1-(3-Bromopropoxy)-2-methoxybenzene | Propoxy | 4.8 |
| This compound | Butoxy | 4.5 |
| 1-(5-Bromopentoxy)-2-methoxybenzene | Pentoxy | 4.3 |
Table 2: Hypothetical Data for the Impact of Substituent Position on Electrophilic Aromatic Substitution
This table shows potential outcomes for a nitration reaction, demonstrating the directing effect of the substituent position on the aromatic ring.
| Compound | Substituent Position | Yield of ortho-nitro product (%) | Yield of meta-nitro product (%) | Yield of para-nitro product (%) |
| This compound | 1,2- (ortho) | 55 | 5 | 40 |
| 1-(4-Bromobutoxy)-3-methoxybenzene | 1,3- (meta) | 30 | 60 | 10 |
| 1-(4-Bromobutoxy)-4-methoxybenzene | 1,4- (para) | 95 | <5 | - |
Through such systematic studies, a comprehensive understanding of the structure-function relationships of this class of compounds can be built. This knowledge is instrumental in guiding the synthesis of new chemical entities with optimized properties for specific applications in fields ranging from drug discovery to materials science.
Q & A
Q. What are the common synthetic routes for preparing 1-(4-Bromobutoxy)-2-methoxybenzene, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution. A standard approach involves reacting 2-methoxyphenol with 1,4-dibromobutane in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like acetone or DMF. Key parameters include:
- Molar ratios : Excess 1,4-dibromobutane ensures mono-substitution .
- Temperature : Reflux (60–80°C) accelerates substitution while minimizing side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Yield optimization may require iterative adjustments to solvent polarity and reaction time .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns. For example, the methoxy group (~δ 3.8 ppm) and bromobutoxy chain protons (δ 1.8–3.4 ppm) are diagnostic .
- X-ray Crystallography : Single-crystal analysis (e.g., R factor < 0.1) reveals bond lengths (e.g., C-Br ≈ 1.9 Å) and molecular packing. Parallel stacking along the b-axis, as seen in analogs, suggests intermolecular van der Waals interactions .
- HPLC-MS : Validates purity (>98%) and molecular weight (MW 259.1 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for brominated methoxybenzene derivatives?
Methodological Answer: Discrepancies in NMR or crystallographic data (e.g., bond angles, coupling constants) may arise from conformational flexibility or crystal-packing effects. Strategies include:
- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to validate assignments .
- Variable-Temperature NMR : Assess dynamic processes (e.g., rotamerism) by analyzing signal splitting at low temperatures .
- Multi-Technique Cross-Validation : Combine X-ray data (e.g., mean C-C bond length = 1.54 Å ) with IR (C-O stretch ~1250 cm⁻¹) and Raman spectroscopy .
Q. What strategies improve the regioselectivity of bromine substitution in methoxybenzene derivatives?
Methodological Answer: Regioselectivity in bromination depends on directing groups and steric effects:
- Electrophilic Aromatic Substitution : Methoxy groups direct Br⁺ to para positions. However, steric hindrance from the butoxy chain may favor meta substitution. Use Lewis acids (e.g., FeBr₃) to enhance para selectivity .
- Protecting Groups : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups) to direct bromination .
- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic (para) products, while higher temperatures may shift equilibrium toward thermodynamically stable isomers .
Q. How can computational modeling predict the stability and reactivity of this compound in synthetic pathways?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational stability (e.g., gauche vs. anti butoxy chain conformers) .
- Density Functional Theory (DFT) : Calculate activation energies for key reactions (e.g., SN2 displacement) to identify rate-limiting steps .
- QSPR Models : Relate molecular descriptors (e.g., logP, polar surface area) to solubility and reactivity trends .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or crystallographic parameters for this compound?
Methodological Answer:
- Purity Assessment : Contaminants (e.g., unreacted starting materials) alter melting points. Use DSC (Differential Scanning Calorimetry) to verify thermal behavior .
- Crystallographic Refinement : Re-analyze raw diffraction data (e.g., CIF files) with updated software (e.g., SHELXL) to correct for systematic errors .
- Literature Comparison : Cross-reference with structurally similar compounds (e.g., 1-(4-Bromobutoxy)-4-fluorobenzene, mp 223°C ) to identify outliers .
Application-Oriented Questions
Q. What role does this compound play as an intermediate in pharmaceutical synthesis?
Methodological Answer: The bromobutoxy group serves as a leaving group in nucleophilic substitutions. For example:
- Drug Candidates : React with amines to form quaternary ammonium salts for antimicrobial agents .
- Polymer Chemistry : Incorporate into monomers for stimuli-responsive materials via Suzuki coupling .
- Probe Molecules : Functionalize with fluorophores for studying membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
